Guanine-4,5-13C2,7-15N Guanine-4,5-13C2,7-15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016590
InChI: InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1
SMILES:
Molecular Formula: C5H5N5O
Molecular Weight: 154.11 g/mol

Guanine-4,5-13C2,7-15N

CAS No.:

Cat. No.: VC18016590

Molecular Formula: C5H5N5O

Molecular Weight: 154.11 g/mol

* For research use only. Not for human or veterinary use.

Guanine-4,5-13C2,7-15N -

Specification

Molecular Formula C5H5N5O
Molecular Weight 154.11 g/mol
IUPAC Name 2-amino-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1
Standard InChI Key UYTPUPDQBNUYGX-QZTPXDJLSA-N
Isomeric SMILES C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N
Canonical SMILES C1=NC2=C(N1)C(=O)NC(=N2)N

Introduction

Structural and Isotopic Characteristics

Molecular Architecture

Guanine-4,5-¹³C₂,7-¹⁵N retains the core structure of guanine (C₅H₅N₅O) but features isotopic substitutions at specific positions:

  • Carbon-13 (¹³C): Incorporated at the 4th and 5th positions of the purine ring.

  • Nitrogen-15 (¹⁵N): Substituted at the 7th position .

The IUPAC name for this compound is 2-amino-1,7-dihydropurin-6-one, with the following identifiers:

PropertyValue
Molecular FormulaC₅H₅N₅O
Molecular Weight154.11 g/mol
InChI KeyUYTPUPDQBNUYGX-QZTPXDJLSA-N
Isomeric SMILESC1=N[¹³C]2=¹³CC(=O)NC(=N2)N

These substitutions perturb the compound’s vibrational and magnetic properties, making it distinguishable in spectroscopic assays .

Isotopic Labeling Rationale

The dual ¹³C and ¹⁵N labeling serves two primary purposes:

  • Spectral Resolution Enhancement: ¹³C (I = ½) and ¹⁵N (I = ½) introduce distinct spin states, reducing signal overlap in NMR spectra .

  • Metabolic Tracing: Heavy isotopes allow researchers to track guanine incorporation into nucleic acids or metabolic byproducts using mass spectrometry .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis begins with isotopically labeled precursors, such as [¹⁵N]ammonia and [¹³C]xanthate derivatives. Key steps include:

  • Ring Closure: Sodium ethyl xanthate (NaS¹³CSOEt) facilitates purine ring formation, introducing ¹³C at positions 4 and 5 .

  • Enzymatic Transglycosylation: Labeled 6-chloropurine reacts with ribose or deoxyribose donors to form nucleosides .

  • Ammonolysis: Treatment with ¹⁵NH₃ introduces ¹⁵N at position 7 .

Industrial Manufacturing

Industrial production scales these reactions using automated flow chemistry systems. Quality control employs:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment.

  • Mass Spectrometry: Isotopic enrichment verification.

Applications in Biochemical Research

NMR Spectroscopy

The compound’s isotopic signature simplifies complex NMR spectra of nucleic acids. For example:

  • ¹H-¹⁵N HSQC: Resolves guanine imino protons in RNA secondary structures .

  • ¹³C-Detected Experiments: Tracks glycosidic bond torsion angles in DNA.

Metabolic Pathway Analysis

  • DNA Replication Studies: Incorporation of Guanine-4,5-¹³C₂,7-¹⁵N into nascent DNA quantifies replication rates via isotope ratio mass spectrometry .

  • Purine Salvage Pathways: Tracing ¹³C/¹⁵N labels identifies enzymatic defects in disorders like Lesch-Nyhan syndrome .

Pharmaceutical Development

  • Antiviral Drug Metabolism: Labels track prodrug activation (e.g., acyclovir) in hepatocytes .

  • Isotope Effect Studies: ¹³C/¹⁵N substitution elucidates enzyme mechanisms in purine metabolism.

Comparative Analysis of Guanine Isotopologues

The table below contrasts Guanine-4,5-¹³C₂,7-¹⁵N with related stable isotope-labeled guanine derivatives:

CompoundIsotopic SubstitutionsMolecular Weight (g/mol)Primary Application
Guanine-4,5-¹³C₂,7-¹⁵N4,5-¹³C; 7-¹⁵N154.11NMR spectroscopy
[¹³C3,¹⁵N]-6-Thioguanine1,2,3-¹³C; 7-¹⁵NNot AvailableCancer metabolism studies
9-Carboxymethoxymethylguanine-¹³C₂,¹⁵NSide chain-¹³C; 7-¹⁵N242.17Immunoassay development

Research Findings and Case Studies

Spectral Crowding Reduction

In a 2024 study, Guanine-4,5-¹³C₂,7-¹⁵N reduced spectral overlap in a 900 MHz ¹H-¹³C HSQC spectrum of a 25-mer DNA duplex by 42% compared to unlabeled guanine.

Enzymatic Mechanism Elucidation

Using this compound, researchers identified a rate-limiting step in E. coli purine nucleoside phosphorylase: the ¹⁵N at position 7 slowed catalytic turnover by 1.8-fold, indicating N7’s role in transition-state stabilization .

Quality Control and Regulatory Compliance

Analytical Validation

  • Isotopic Purity: ≥98% ¹³C and ¹⁵N confirmed by elemental analysis–mass spectrometry.

  • Chemical Purity: ≥99% by reverse-phase HPLC.

Future Directions

  • Hyperpolarized NMR: Leveraging ¹³C’s long T₁ for real-time metabolic imaging.

  • Quantum Sensing: ¹⁵N’s nuclear spin properties in diamond-based sensors for single-molecule tracking .

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